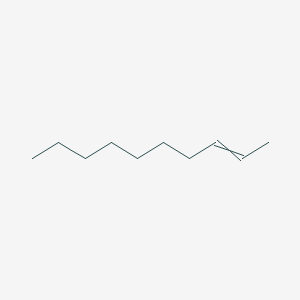

trans-2-Decene

Vue d'ensemble

Description

Trans-2-Decene is a colorless liquid under standard temperature and pressure conditions . It is an unsaturated hydrocarbon represented by the formula C10H20 , which signifies it consists of ten carbon © atoms and twenty hydrogen (H) atoms . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Trans-2-Decene is primarily produced through a process known as oligomerization . The oligomerization of ethylene, a smaller alkene, is the most common method of producing decene on an industrial scale . In this process, multiple ethylene molecules combine to form the larger alkene . Catalysts such as phosphoric acid are commonly employed in the oligomerization process to increase its efficiency . Another method for the conversion of an alkyne to an alkene uses sodium or lithium metal as the reducing agent in liquid ammonia as solvent .Molecular Structure Analysis

The molecular weight of trans-2-Decene is about 140.27 g/mol . The structure of trans-2-Decene is dictated by the alkene structure, particularly the presence of a double bond in its molecular structure .Chemical Reactions Analysis

Trans-2-Decene undergoes various chemical reactions. For instance, it can be reduced to alkanes by addition of H2 over a metal catalyst . The reaction occurs in two steps through an alkene intermediate . Rhodium-catalysed hydroformylation is another major industrial process to obtain aldehyde products from olefins .Physical And Chemical Properties Analysis

Trans-2-Decene has a boiling point of approximately 170°C (338°F) . The density of decene is about 0.73 g/cm3 at 20°C . It is less reactive than smaller alkenes but more reactive than the corresponding alkane, decane .Applications De Recherche Scientifique

NMR Spectroscopy and Polymer Modeling : Trans-3,4,7,8-tetramethyl-5-decene serves as a low molecular weight model for polymers like poly-2,5-(2,4-hexadiene), aiding in the understanding of polymer structures through NMR spectroscopy. This modeling provides insights into the configurational properties of polymers (Elgert & Ritter, 1977).

Fuel and Combustion Research : Trans-decalin, which includes trans-2-Decene structural motifs, has been studied for its autoignition characteristics, relevant to aviation and diesel fuels. Understanding its kinetics is crucial for developing better fuel models (Wang et al., 2018).

Chemical Isomerization : The isomerization of olefins, including the transformation of 1-decene into trans-2-decene, is catalyzed by a CoCl2/Ph3P/NaBH4 system. This process is significant in the field of organic synthesis and industrial chemistry (Satyanarayana & Periasamy, 1987).

Fischer-Tropsch Synthesis : In Fischer-Tropsch synthesis, a process to produce synthetic hydrocarbons, 1-Decene (which can include trans-2-decene) undergoes isomerization and incorporation, highlighting its role in hydrocarbon processing (Tau, Dabbagh & Davis, 1990).

Antibiotic Development : Trans-bicyclo[4.4.0]decane/decene structures, related to trans-2-Decene, are found in natural products with antibacterial activities. The synthesis of these compounds is crucial for developing new antibiotics (Zhang et al., 2020).

Catalysis and Membrane Technology : Studies on silicalite-1 membrane reactors for metathesis reactions, involving trans-2-butene (structurally related to trans-2-Decene), contribute to our understanding of selective product removal in chemical reactions (Graaf et al., 1999).

Photoionization Mass Spectrometry : Research on the mass spectra of cis- and trans-2-decene via photoionization provides insights into molecular structures and reactions under different energy conditions, valuable in analytical chemistry (Johnson & Taylor, 1972).

Oxidation Studies : Investigations into the oxidation of decene isomers, including trans-2-decene, at high pressures and temperatures help in understanding fuel combustion and pollutant formation in engines (Fridlyand et al., 2015).

Bioorthogonal Labeling : Trans-cyclooctene, closely related to trans-2-Decene, is utilized in bioorthogonal labeling for applications in chemical biology and nuclear medicine, demonstrating its importance in biomedical research (Selvaraj & Fox, 2013).

Thermodynamic and Kinetic Studies : Research on the isomerization of 1-decene, including the formation of trans-2-decene, provides valuable data on thermodynamic properties and equilibrium compositions, essential in chemical engineering and process optimization (Jörke et al., 2015).

Mécanisme D'action

The mechanism of action of trans-2-Decene involves the addition of an electron to the triple bond to yield an intermediate anion radical . This anion radical is a strong base, able to remove H+ from ammonia to give a vinylic radical . Addition of a second electron to the vinylic radical gives a vinylic anion, which abstracts a second H+ from ammonia to give trans alkene product .

Safety and Hazards

Orientations Futures

Trans-2-Decene has a wide range of applications, including those in medicine, food, and health care . The efficient construction of these natural products is an attractive pursuit in the development of novel antibiotics . The molecular thermochemistry of long-chain olefins still poses a challenge to current computational approaches .

Propriétés

IUPAC Name |

dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNMBTZOEVIJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860337 | |

| Record name | 2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Decene | |

CAS RN |

6816-17-7 | |

| Record name | 2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

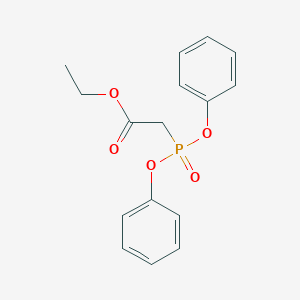

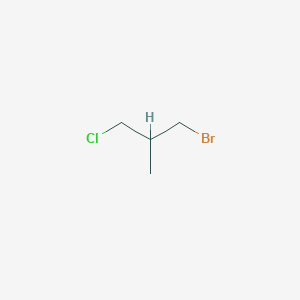

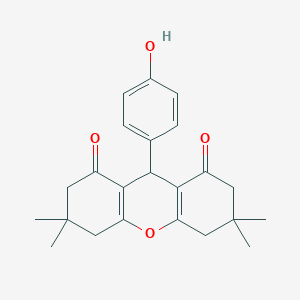

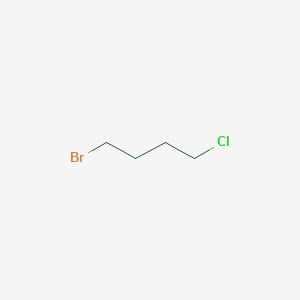

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)